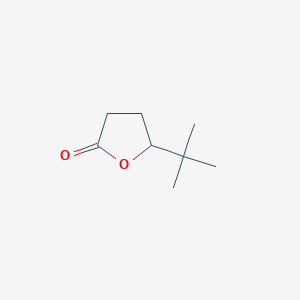![molecular formula C15H15Br2N B2467775 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline CAS No. 861206-09-9](/img/structure/B2467775.png)
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is a chemical compound with the molecular formula C15H15Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a hexahydrocycloocta ring fused to the quinoline core. It has a molecular weight of 369.09 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline typically involves the bromination of a suitable precursor. One common method involves the dibromination of alkenes or alkynes using reagents such as oxalyl bromide in the presence of dimethyl sulfoxide (DMSO). This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another approach involves the use of room-temperature ionic liquids as green, recyclable alternatives to traditional solvents for stereoselective halogenations .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents such as tetrapropylammonium nonabromide, which offers high selectivity and ease of handling . The use of solid reagents like this can enhance safety and scalability in industrial settings.
化学反応の分析
Types of Reactions
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boron reagents are common in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Fluorine atoms replace the bromine atoms.
2,4-Diiodo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Iodine atoms are present instead of bromine.
Uniqueness
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance halogen bonding interactions and potentially improve the compound’s efficacy in certain applications .
特性
IUPAC Name |
2,4-dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N/c16-12-8-11-7-10-5-3-1-2-4-6-14(10)18-15(11)13(17)9-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUAGBXOOGUUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C(C=C3C=C2CC1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)
![5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2467695.png)


![N-(3,4-dimethoxyphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2467700.png)


![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)


![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
